molecular formula C32H47N7O9 B600152 Nectofibrin Hexapeptide (rat) CAS No. 123402-49-3

Nectofibrin Hexapeptide (rat)

Cat. No.: B600152
CAS No.: 123402-49-3
M. Wt: 673.768
InChI Key: BFEKSNRFEVHCKW-MBMUFANHSA-N
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Description

Nectofibrin Hexapeptide (rat) is a synthetic peptide derived from the fibronectin cell binding domain. It is known for its ability to inhibit the binding of fibronectin to its receptors by interacting with the Arg-Gly-Asp-Ser region.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nectofibrin Hexapeptide (rat) is synthesized using solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by deprotection and coupling cycles. Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of Nectofibrin Hexapeptide (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The process involves optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve maximum purity and yield .

Chemical Reactions Analysis

Types of Reactions

Nectofibrin Hexapeptide (rat) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can affect the peptide’s binding affinity and biological activity .

Scientific Research Applications

Nectofibrin Hexapeptide (rat) has a wide range of scientific research applications:

    Chemistry: Used to study the chemical nature of receptor binding sites and peptide-receptor interactions.

    Biology: Employed in cell adhesion studies and to investigate the role of fibronectin in cellular processes.

    Medicine: Potential therapeutic applications in inhibiting fibronectin-related pathways, which could be beneficial in treating fibrotic diseases and cancer.

    Industry: Utilized in the development of biomaterials and tissue engineering scaffolds .

Mechanism of Action

Nectofibrin Hexapeptide (rat) exerts its effects by binding to the Arg-Gly-Asp-Ser region of fibronectin, thereby inhibiting the interaction between fibronectin and its receptors. This inhibition prevents fibronectin-mediated cell adhesion and signaling pathways. The molecular targets include fibronectin receptors on the cell surface, and the pathways involved are related to cell adhesion and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nectofibrin Hexapeptide (rat) is unique due to its specific sequence derived from the rat fibronectin cell binding domain. Its ability to efficiently inhibit fibronectin binding makes it a valuable tool in studying fibronectin-related pathways and developing potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N7O9/c1-15(2)24(31(46)39-12-8-11-23(39)28(43)38-25(17(4)40)29(44)35-16(3)32(47)48)36-30(45)26(18(5)41)37-27(42)21(33)13-19-14-34-22-10-7-6-9-20(19)22/h6-7,9-10,14-18,21,23-26,34,40-41H,8,11-13,33H2,1-5H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,47,48)/t16-,17+,18+,21-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEKSNRFEVHCKW-MBMUFANHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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